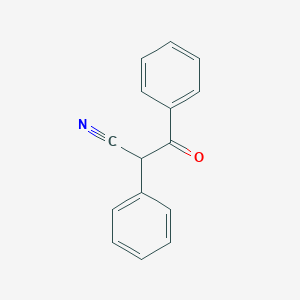

3-Oxo-2,3-diphenylpropanenitrile

Description

Structural Attributes Influencing Reactivity and Synthetic Utility of 3-Oxo-2,3-diphenylpropanenitrile

Electronic and Steric Effects of Phenyl Substituents on Functional Group Reactivity

The two phenyl groups in this compound exert significant electronic and steric influences on the molecule's reactivity. The phenyl group attached to the carbonyl carbon can delocalize the partial positive charge on the carbonyl carbon through resonance, which can modulate its electrophilicity. rsc.org While phenyl groups are generally considered electron-withdrawing through their inductive effect, they can act as electron-donating groups via resonance. rsc.orglibretexts.org This resonance effect can stabilize the carbonyl group, making it slightly less reactive towards nucleophilic attack compared to its aliphatic counterparts. rsc.org

Conversely, the phenyl group attached to the alpha-carbon influences the acidity of the alpha-proton and the stability of the resulting enolate. Sterically, the bulky phenyl groups can hinder the approach of nucleophiles to the carbonyl carbon, influencing the regioselectivity of certain reactions. openstax.org

Acidity of Alpha-Protons and Enolate Formation Dynamics

A defining characteristic of beta-keto nitriles is the pronounced acidity of the hydrogen atom at the alpha-position, nestled between the electron-withdrawing carbonyl and nitrile groups. libretexts.orgucalgary.ca The presence of these two groups significantly increases the acidity of this proton compared to a simple ketone or nitrile. libretexts.orgucalgary.ca The pKa values for the alpha-hydrogens of ketones are typically around 19-21, while for nitriles, they are around 25. ucalgary.calibretexts.org The dual activation in this compound makes this proton readily abstractable by a moderately strong base to form a resonance-stabilized enolate. openstax.orglibretexts.org

The resulting enolate is a soft nucleophile, with the negative charge delocalized over the alpha-carbon, the carbonyl oxygen, and the nitrile nitrogen. This delocalization enhances the stability of the enolate, making its formation favorable. libretexts.org The geometry and reactivity of this enolate are crucial in its subsequent reactions, allowing for the formation of new carbon-carbon bonds at the alpha-position with a high degree of control. The choice of base and reaction conditions can influence the formation of either the kinetic or thermodynamic enolate, although in the case of this compound, the single acidic proton simplifies this dynamic. youtube.com

Electrophilic Character and Activation of Carbonyl and Nitrile Moieties

Both the carbonyl and nitrile groups in this compound possess electrophilic carbon atoms, making them susceptible to nucleophilic attack. libretexts.orgyoutube.comyoutube.com The carbonyl carbon, being part of a polar double bond with the more electronegative oxygen atom, carries a significant partial positive charge and is a hard electrophilic center. libretexts.orgyoutube.comchemistrysteps.com This electrophilicity is fundamental to many of its reactions, such as condensations and additions. youtube.com

The nitrile carbon is also electrophilic, though generally less so than the carbonyl carbon. nih.gov The reactivity of the nitrile group can be enhanced by the presence of adjacent electron-withdrawing groups, as is the case in this molecule. nih.gov Nucleophilic addition to the nitrile can lead to the formation of imines, which can then be hydrolyzed to ketones or participate in further cyclization reactions. youtube.comrug.nl The dual electrophilic nature of the carbonyl and nitrile groups allows for a wide range of transformations, making this compound a versatile precursor for various functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2,3-diphenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATZBKSNYZHCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-07-6 | |

| Record name | β-Oxo-α-phenylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, benzoylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylphenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoylphenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-OXO-2,3-DIPHENYL-PROPIONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Oxo 2,3 Diphenylpropanenitrile and Its Structural Analogues

Established Multi-Step Synthetic Sequences and Their Mechanistic Underpinnings

Claisen Condensation and Related Acylation Strategies with Nitrile Precursors

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely employed for the synthesis of β-keto esters and related compounds. wikipedia.orgnumberanalytics.com A variation of this reaction, using a nitrile as the donor species, provides a direct route to β-ketonitriles. organic-chemistry.org In the context of 3-oxo-2,3-diphenylpropanenitrile, this involves the base-mediated condensation of an appropriate ester with benzyl (B1604629) cyanide.

The mechanism commences with the deprotonation of the α-carbon of benzyl cyanide by a strong base, such as sodium ethoxide or sodium amide, to generate a resonance-stabilized carbanion. organic-chemistry.orgwikipedia.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an ester, for instance, a benzoate (B1203000) ester. The subsequent collapse of the tetrahedral intermediate results in the expulsion of an alkoxide leaving group, yielding the desired β-ketonitrile. wikipedia.orglibretexts.org The driving force for this condensation is often the formation of a highly stabilized enolate of the β-ketonitrile product, which requires the use of at least a stoichiometric amount of base. wikipedia.orgmasterorganicchemistry.com

A related and highly effective method is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which can then be hydrolyzed to ketones. chem-station.comwikipedia.orglscollege.ac.inambeed.com While the intramolecular version is well-known for forming cyclic ketones, the intermolecular variant, the Thorpe reaction, can be considered a form of Claisen condensation for nitriles. chem-station.comwikipedia.org

Table 1: Comparison of Bases Used in Claisen-type Condensations for β-Ketonitrile Synthesis

| Base | Typical Substrates | Advantages | Disadvantages |

| Sodium Ethoxide | Esters with α-hydrogens, Nitriles | Readily available, effective for simple condensations. organic-chemistry.org | Can lead to transesterification with other esters. |

| Sodium Amide | Esters, Nitriles | Stronger base, can increase yields. organic-chemistry.org | Moisture sensitive, requires anhydrous conditions. |

| Sodium Hydride | Esters, Nitriles | Strong, non-nucleophilic base, avoids transesterification. organic-chemistry.org | Flammable, requires careful handling. |

| Lithium Diisopropylamide (LDA) | Mixed Claisen condensations where one partner lacks α-hydrogens. wikipedia.org | Very strong, non-nucleophilic, useful for directed condensations. | Requires low temperatures, moisture sensitive. |

Knoevenagel-Type Condensation Approaches

The Knoevenagel condensation is another cornerstone of carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.comwikipedia.org While classically used to form α,β-unsaturated compounds, modifications of this reaction can be adapted for the synthesis of β-ketonitriles.

In a potential Knoevenagel-type approach to a precursor of this compound, an aldehyde could react with a compound like ethyl cyanoacetate (B8463686). The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. purechemistry.org Subsequent dehydration leads to a cyanocinnamate derivative. This intermediate would then require further transformation, such as reduction and oxidation, to yield the target α-cyanoketone.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a catalyst and often involves a substrate with a carboxylic acid group, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, the principles of activating a methylene group adjacent to a nitrile are central.

Cross-Coupling Methodologies in Carbon-Carbon Bond Formation

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which offer powerful and versatile methods for constructing carbon-carbon bonds. youtube.com For the synthesis of this compound and its analogues, palladium-catalyzed methodologies have shown particular promise. researchgate.net

One such strategy involves the Suzuki coupling of amides, where the N-C bond is cleaved, with arylboronic acids. This provides a novel and efficient route to ketonitriles under mild conditions. researchgate.net Another approach is the palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile, which can lead to substituted dihydrochalcones, structures related to the target molecule. acs.org Furthermore, palladium nanoparticles supported on metal-organic frameworks have been utilized to catalyze the synthesis of β-ketonitriles at room temperature. acs.org

The development of these methods allows for the coupling of diverse and readily available starting materials, offering a broader substrate scope and greater functional group tolerance compared to traditional methods. researchgate.netbeilstein-journals.org

Acylations of Alkyl Cyanides

The direct acylation of alkyl cyanides, particularly benzyl cyanide, is a straightforward and widely used method for the synthesis of β-ketonitriles. wikipedia.org This reaction involves the treatment of the nitrile with a suitable acylating agent in the presence of a base.

A common procedure involves the deprotonation of benzyl cyanide with a strong base like sodium hydride or an alkoxide to form the corresponding nucleophilic carbanion. google.com This carbanion then reacts with an acylating agent, such as a benzoyl halide or anhydride, in a nucleophilic acyl substitution reaction to afford this compound.

A patent describes the synthesis of a benzyl cyanide derivative by reacting halogenated carboxylic acid esters with benzyl cyanide in the presence of an alkaline substance and a phase transfer catalyst, highlighting the industrial applicability of this general approach. google.com The use of phase-transfer catalysts can be advantageous in reactions involving immiscible reactants.

Innovative One-Pot and Cascade Syntheses of this compound

A notable one-pot synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives, which are structurally related to the target compound, has been developed. informahealthcare.com This method involves a three-component reaction of an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile (B47326), promoted by cerium(IV) ammonium (B1175870) nitrate (B79036) in a phosphorus ionic liquid. The reaction proceeds through a Michael addition-initiated pathway. informahealthcare.com

Organocatalytic and Metal-Catalyzed Cascade Reactions

Both organocatalysis and metal catalysis have been instrumental in the development of sophisticated cascade reactions for the synthesis of β-ketonitriles and related structures. rsc.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. An NHC-catalyzed radical coupling of aldehydes and azobisisobutyronitrile has been developed for the synthesis of β-ketonitriles bearing a quaternary carbon center. acs.org Organocatalysts have also been employed in the enantioselective cyanosilylation of ketones, which produces cyanohydrins, important precursors for various nitrogen-containing compounds. dntb.gov.uanih.govresearchgate.net

Metal-Catalyzed Cascades: Transition metals like palladium, rhodium, and iridium are frequently used to catalyze cascade reactions. For instance, rhodium(III) catalysis has been successfully applied in the synthesis of naphthols and dihydronaphthopyrans through the cascade activation of β-ketonitriles and annulation with sulfoxonium ylides. rsc.org Similarly, iridium catalysts can facilitate the cascade annulation of β-ketonitriles with diazo compounds to form substituted naphtho[1,8-bc]pyrans. rsc.org

Table 2: Research Findings on Innovative Syntheses

| Methodology | Catalyst/Reagent | Key Findings | Reference |

| Three-Component Reaction | Cerium(IV) ammonium nitrate / Ionic Liquid | One-pot, chemoselective synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. | informahealthcare.com |

| NHC-Catalyzed Radical Coupling | N-Heterocyclic Carbene / AIBN | Efficient synthesis of β-ketonitriles with a quaternary carbon center under metal-free conditions. | acs.org |

| Rhodium-Catalyzed Cascade | Rhodium(III) | Synthesis of polysubstituted naphtho[1,8-bc]pyrans via cascade activation of β-ketonitriles. | rsc.org |

| Iridium-Catalyzed Cascade | Iridium | Cascade annulation of β-ketonitriles with diazo compounds to form various naphthopyran derivatives. | rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is a central challenge in modern organic chemistry. For derivatives of this compound, which can be chiral if a substituent is introduced at the C2 position (the α-carbon), stereoselective synthesis is crucial for producing compounds with defined three-dimensional structures.

Asymmetric Induction Strategies in Alpha-Substituted Derivatives

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another. When a new chiral center is created at the alpha-carbon of this compound, the spatial arrangement of the existing phenyl group at C2 and the incoming substituent is critical.

A relevant example can be seen in the Michael addition of 3-oxo-3-phenylpropanenitrile (a structural analogue) to linear conjugated enynones. mdpi.com This reaction creates a new C-C bond at the alpha-carbon, resulting in a product with two chiral centers. The reaction produces a mixture of two diastereomers in a 2.5:1 ratio, indicating a modest level of diastereoselectivity without the use of a chiral catalyst or auxiliary. mdpi.com This inherent preference, likely due to steric hindrance, demonstrates the principle of diastereoselection. To achieve higher selectivity, more sophisticated strategies involving chiral catalysts or auxiliaries are necessary to control the approach of the reactants and favor the formation of a single stereoisomer.

Chiral Auxiliary and Catalyst Approaches

To achieve high levels of stereocontrol, chemists often employ either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose.

Chiral Auxiliaries: Well-known examples include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org In a hypothetical application to this compound, one could first form an enolate of the nitrile. This enolate would then be attached to a chiral auxiliary. The bulky, stereochemically defined structure of the auxiliary would block one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite, unhindered face. wikipedia.org This process would lead to the formation of a single diastereomer of the α-substituted product. The final step would be the cleavage of the auxiliary to yield the enantiomerically enriched α-substituted this compound. These auxiliaries are highly reliable and are often used in the early stages of drug development. wikipedia.org

Chiral Catalysts: Alternatively, a small amount of a chiral catalyst can be used to generate a chiral environment for the reaction, a process known as asymmetric catalysis. Chiral phosphoric acids (CPAs), a type of Brønsted acid catalyst, have emerged as powerful tools for a wide range of enantioselective transformations. researchgate.net These catalysts can activate substrates through hydrogen bonding, creating a well-defined chiral pocket that dictates the stereochemical outcome. For instance, CPAs have been used in the asymmetric synthesis of 2,3-dihydroquinazolinones with excellent yields and enantioselectivity (up to 97% ee). researchgate.net Similarly, a chiral BINOL-derived phosphoric acid has been used to catalyze the asymmetric allylation of aldehydes to produce chiral butyrolactones with up to >99% ee. nih.gov Applying this strategy to the synthesis of α-substituted derivatives of this compound would involve the reaction of its enolate form with an electrophile in the presence of a sub-stoichiometric amount of a CPA, which would orchestrate the enantioselective formation of the product.

Reactions at the Alpha-Carbon and Enolate Chemistry

The proton on the carbon atom situated between the carbonyl and nitrile groups (the α-carbon) exhibits significant acidity. This is due to the resonance stabilization of the resulting conjugate base, an enolate, where the negative charge is delocalized over both the oxygen atom of the carbonyl and the nitrogen atom of the nitrile. mdpi.com This facile enolate formation is central to the reactivity of this compound, enabling a variety of carbon-carbon bond-forming reactions.

C-Alkylation and C-Arylation Reactions

The nucleophilic enolate generated from this compound is poised to react with various electrophiles, including alkyl and aryl halides, in SN2 reactions. While specific examples of C-alkylation and C-arylation on this compound are not extensively detailed in the surveyed literature, the alkylation of related β-dicarbonyl compounds is a well-established transformation. mdpi.com This general reactivity pattern suggests that this compound can be effectively alkylated at the alpha-position under basic conditions. The reaction would involve deprotonation with a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), followed by the introduction of an alkyl halide to furnish the α-alkylated product.

The general scheme for this transformation is as follows:

Step 1: Enolate Formation: Deprotonation of this compound with a strong base to form the resonance-stabilized enolate.

Step 2: Nucleophilic Attack: The enolate attacks an alkyl halide (R-X) in an SN2 fashion, forming a new carbon-carbon bond.

Challenges in this reaction could include O-alkylation as a competing pathway and dialkylation, depending on the reaction conditions and the nature of the base and electrophile used.

Michael Additions as Nucleophilic Enolate Reagents

The enolate of β-ketonitriles can act as a potent nucleophile in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org Extensive research on the closely related compound, 3-oxo-3-phenylpropanenitrile, demonstrates this reactivity profile. In the presence of a base like sodium methoxide (B1231860), 3-oxo-3-phenylpropanenitrile adds regioselectively to the double bond of linear conjugated enynones. researchgate.netwikipedia.org This reaction proceeds via the formation of the enolate anion, which then attacks the β-carbon of the enynone. researchgate.net The resulting products are polyfunctional δ-diketones, which are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netscirp.org

The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with 3-oxo-3-phenylpropanenitrile in the presence of sodium methoxide in methanol (B129727) yields diastereomeric δ-diketones in good yields. researchgate.net The use of a less nucleophilic base, such as lithium diisopropylamide (LDA), can also facilitate this transformation. researchgate.netresearchgate.net

| Enynone Substituent (Ar¹) | Enynone Substituent (Ar²) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ph | Ph | 4 | 90 |

| Ph | 4-MeC₆H₄ | 4 | 89 |

| Ph | 4-MeOC₆H₄ | 4 | 94 |

| Ph | 4-ClC₆H₄ | 4 | 98 |

| Ph | 4-BrC₆H₄ | 4 | 98 |

| 4-MeC₆H₄ | Ph | 4 | 85 |

| 4-MeOC₆H₄ | Ph | 26 | 53 |

| 4-ClC₆H₄ | Ph | 4 | 82 |

Condensation Reactions Initiated by Alpha-Carbon Deprotonation

The acidic α-hydrogen of this compound allows it to participate in various condensation reactions. These reactions typically begin with the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks a carbonyl compound or another suitable electrophile.

A prominent example of such a condensation is the Gewald reaction , which is used to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone or aldehyde condenses with an α-cyanoester (or in this case, an α-cyanoketone) in the presence of elemental sulfur and a base. wikipedia.org The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the thiophene (B33073) ring. wikipedia.orgscribd.com The versatility of the Gewald reaction suggests that this compound would be a suitable substrate, reacting with itself or other carbonyl compounds to produce highly substituted aminothiophenes. researchgate.netscribd.comresearchgate.net

Another relevant transformation is the Knoevenagel condensation , which involves the reaction of an active methylene compound with an aldehyde or ketone. nih.govsciensage.infoacgpubs.org this compound, with its activated methylene group, can react with various aldehydes in the presence of a basic catalyst to yield α,β-unsaturated products.

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.org While this specific reaction requires a dinitrile, the underlying principle of base-catalyzed self-condensation of nitriles is relevant to the potential reactivity of this compound. wikipedia.org

Reactions Involving the Carbonyl Functionality

The carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition reactions. organic-chemistry.org These reactions lead to a change in the hybridization of the carbonyl carbon from sp² to sp³ and open pathways to a variety of functional group transformations. organic-chemistry.org

Nucleophilic Additions and Subsequent Transformations (e.g., to imines, alcohols)

The carbonyl group of this compound is susceptible to attack by a wide range of nucleophiles. The addition of strong, irreversible nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after an acidic workup. Reversible additions can occur with weaker nucleophiles.

A key transformation is the reaction with primary amines to form imines (Schiff bases). redalyc.org This condensation reaction typically occurs under acidic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. scirp.org The resulting imines can be valuable intermediates for further synthetic manipulations. A related and highly useful transformation is reductive amination , where the in situ-formed imine is reduced to an amine, often using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.orgnih.gov This provides a powerful method for synthesizing complex amines from ketones. While a specific example for this compound is not available in the searched literature, this is a general and predictable reaction for ketones. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgstackexchange.comorganic-chemistry.org

Reductive Transformations and Derivatizations

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding a β-hydroxy nitrile. These chiral β-hydroxy nitriles are valuable building blocks in the pharmaceutical industry. The reduction can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones.

Furthermore, asymmetric reduction of the ketone can be accomplished with high enantioselectivity using biocatalytic methods. Carbonyl reductases have been shown to be effective for the reduction of aromatic β-ketonitriles to the corresponding (R)-β-hydroxy nitriles.

It is also possible to reduce the nitrile functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the nitrile group, leading to an amino alcohol. However, selective reduction of the nitrile in the presence of a ketone can be challenging and may require protection of the carbonyl group.

| Reagent | Functional Group Targeted | Product Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | β-Hydroxy nitrile |

| Carbonyl Reductase (enzyme) | Ketone (Asymmetric) | Chiral β-Hydroxy nitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Nitrile | Amino alcohol |

| Primary Amine (R-NH₂) followed by NaBH₃CN | Ketone (Reductive Amination) | β-Amino nitrile |

Heteroatom Additions to the Ketone

The ketone group in this compound is an electrophilic center, susceptible to nucleophilic attack by heteroatoms. While specific literature detailing these reactions on this compound is not abundant, the general reactivity of ketones suggests several potential transformations.

The carbonyl carbon is sp² hybridized and can be attacked by various nucleophiles, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the addition product. Common heteroatom nucleophiles that react with ketones include:

Hydrates and Hemiacetals/Acetals: In the presence of water or alcohols, a ketone can exist in equilibrium with its hydrate (B1144303) or hemiacetal, respectively. Acid or base catalysis is typically required for these reactions to proceed at a significant rate.

Thioacetals: Thiols react with ketones to form thioacetals, which are valuable protecting groups due to their stability under both acidic and basic conditions.

Imines and Enamines: Primary and secondary amines can react with the ketone to form imines and enamines, respectively. These reactions are often reversible and are crucial in various synthetic pathways.

The table below summarizes the expected general reactions of the ketone functionality.

| Nucleophile | Reagent(s) | Product Type |

| Oxygen | H₂O, H⁺ or OH⁻ | Hydrate (gem-diol) |

| ROH, H⁺ or OH⁻ | Hemiacetal/Acetal | |

| Sulfur | RSH, H⁺ | Thioacetal |

| Nitrogen | RNH₂, H⁺ | Imine |

| R₂NH, H⁺ | Enamine |

Reactions of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that undergoes a variety of transformations. youtube.com Its carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile. youtube.com

Nucleophilic Additions to the Nitrile (e.g., alcohol, amine)

The carbon-nitrogen triple bond of the nitrile group can be attacked by nucleophiles. youtube.com For instance, alcohols in the presence of a strong acid can lead to the formation of Pinner salts, which can be further hydrolyzed to esters. Amines can also add to the nitrile group to form amidines, which are compounds containing both an imine and an amine group attached to the same carbon.

Recent studies have also explored the reactivity of nitriles with biological nucleophiles like cysteine. The reaction proceeds via a nucleophilic attack of the thiol group on the nitrile carbon, leading to a thioimidate intermediate. chemsynthesis.com

| Nucleophile | Reagent(s) | Intermediate/Product |

| Alcohol (ROH) | HCl | Pinner Salt (Alkyl imidate hydrochloride) |

| Amine (RNH₂) | - | Amidine |

| Thiol (RSH) | - | Thioimidate |

Reductions to Imines and Amines

The nitrile group can be reduced to either an imine or a primary amine, depending on the reducing agent and reaction conditions. researchgate.netlibretexts.org

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a primary amine. sigmaaldrich.comsigmaaldrich.comgoogle.com The reaction proceeds through the addition of two hydride equivalents. sigmaaldrich.com Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium is also a common method for this transformation. researchgate.net

Reduction to Imines and Aldehydes: A partial reduction to an imine can be achieved using a less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H). The resulting imine can then be hydrolyzed in an aqueous workup to yield an aldehyde. researchgate.netyoutube.com

| Reagent | Product |

| LiAlH₄, followed by H₂O | Primary Amine (R-CH₂NH₂) |

| H₂ / Raney Ni, Pt, or Pd | Primary Amine (R-CH₂NH₂) |

| DIBAL-H, followed by H₂O | Aldehyde (R-CHO) |

Hydrolysis Pathways and Derivatization to Amides and Carboxylic Acids

Nitriles can be hydrolyzed under either acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orgsigmaaldrich.com This leads to the formation of an amide, which upon further heating in acid, hydrolyzes to the corresponding carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. sigmaaldrich.com The intermediate anion is then protonated by water to form an imidic acid, which tautomerizes to an amide. Continued heating in the basic solution will hydrolyze the amide to a carboxylate salt and ammonia (B1221849). Acidification of the salt is then required to obtain the free carboxylic acid.

| Conditions | Intermediate Product | Final Product |

| H₃O⁺, heat | Amide | Carboxylic Acid |

| NaOH, H₂O, heat | Amide | Carboxylate Salt |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of multiple reactive sites in molecules like this compound and its derivatives allows for the synthesis of various heterocyclic systems through cyclization reactions. libretexts.org

Intramolecular Cyclizations

While direct examples of intramolecular cyclization of this compound are not extensively documented, the reactivity of related compounds provides insight into its potential. For example, derivatives of α-cyanoketones are known to undergo intramolecular cyclization. A study has shown that 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo base-assisted intramolecular cyclization, accompanied by oxidation, to form 2-(3-oxoindolin-2-ylidene)acetonitriles. This type of reaction highlights the potential for the enolate of the ketone to act as an internal nucleophile, attacking another functional group within the molecule.

In the case of this compound itself, intramolecular cyclization would likely require the introduction of another functional group onto one of the phenyl rings to act as an internal reaction partner. The general principle involves the formation of a new ring by the reaction of two functional groups within the same molecule.

Intermolecular Cycloaddition Reactions (e.g., [4+2], [3+2])

Intermolecular cycloaddition reactions are powerful tools for constructing cyclic systems. For this compound, the presence of both a ketone and a nitrile group, activated by adjacent phenyl rings, offers potential for participation in these reactions, although specific examples directly involving this compound are not extensively documented in the literature.

Theoretically, the activated methylene group could participate as a component in cycloadditions. For instance, in [3+2] cycloadditions, the molecule could potentially react with various 1,3-dipoles such as azides or nitrile oxides. organic-chemistry.org These reactions typically proceed through a concerted mechanism, where the three atoms of the dipole and two atoms of the dipolarophile combine to form a five-membered ring. organic-chemistry.orgyoutube.com

Similarly, participation in [4+2] cycloadditions, like the Diels-Alder reaction, is conceivable. youtube.com In such a scenario, a derivative of this compound might act as the dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the benzoyl and cyano groups enhances the dienophilic character of the molecule's potential alkene tautomer. However, the steric hindrance from the two phenyl groups might pose a significant challenge to this reactivity.

Formation of Pyridine, Pyrazole (B372694), and Thiophene Derivatives

The dicarbonyl-like nature of this compound makes it an excellent starting material for the synthesis of various substituted heterocycles.

Pyridine Derivatives: Substituted pyridines can be synthesized from 1,3-dicarbonyl compounds through multicomponent reactions. One plausible route is a Hantzsch-type pyridine synthesis. This would involve the condensation of this compound (acting as the 1,3-dicarbonyl equivalent), an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and a nitrogen source like ammonia or ammonium acetate (B1210297). The reaction would likely proceed through the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding aromatic pyridine derivative. This method offers a pathway to highly substituted, sterically hindered pyridine systems.

Table 1: Plausible Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Nitrogen Source | Expected Product |

|---|---|---|---|

| This compound | Formaldehyde | Ammonium Acetate | 4,5-Diphenyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile |

Pyrazole Derivatives: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic and efficient method for constructing pyrazole rings. researchgate.netnih.gov this compound, possessing a ketone and a nitrile group separated by a carbon, readily undergoes cyclocondensation with hydrazine hydrate or its derivatives. The reaction with hydrazine hydrate is expected to yield 5-amino-3,4-diphenyl-1H-pyrazole. The initial nucleophilic attack of the hydrazine can occur at either the ketone or the nitrile, but cyclization typically leads to the formation of the stable aminopyrazole structure. derpharmachemica.com Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. nih.govresearchgate.net

Table 2: Synthesis of Pyrazole Derivatives

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Reflux in Ethanol | 5-Amino-3,4-diphenyl-1H-pyrazole |

Thiophene Derivatives: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde with an adjacent active methylene group, elemental sulfur, and an activated nitrile, typically in the presence of a basic catalyst like morpholine (B109124) or triethylamine (B128534). mdpi.comorganic-chemistry.org this compound serves as an ideal substrate, containing both the required ketone and nitrile functionalities on the same backbone. The reaction proceeds by condensing the ketone with the active methylene of another molecule (or reacting intramolecularly if applicable, though less common for this substrate), followed by addition of sulfur and cyclization. researchgate.netresearchgate.net The reaction of this compound with elemental sulfur in the presence of a base is expected to produce a highly substituted 2-aminothiophene. organic-chemistry.org

Table 3: Gewald Synthesis of Thiophene Derivative

| Substrate | Reagents | Catalyst | Expected Product |

|---|

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions: While specific named rearrangements for this compound are not widely reported, the functional groups present suggest potential for such transformations under certain conditions.

One of the most relevant potential rearrangements is the Favorskii rearrangement , which occurs with α-haloketones in the presence of a base. wiley-vch.delibretexts.org If this compound were to be halogenated at the α-position (e.g., with N-bromosuccinimide to form 2-bromo-3-oxo-2,3-diphenylpropanenitrile), treatment with a base like sodium hydroxide could induce a rearrangement. This would likely proceed through a cyclopropanone (B1606653) intermediate, followed by ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton.

Another possibility includes the Wolff rearrangement if the corresponding α-diazoketone is formed. libretexts.org This rearrangement typically involves the expulsion of nitrogen gas to form a ketene, which can then be trapped by a nucleophile to yield carboxylic acid derivatives.

Fragmentation Pathways: In mass spectrometry, particularly under electron ionization (EI), this compound is expected to undergo predictable fragmentation based on its functional groups. The most common fragmentation pathways for ketones involve alpha-cleavage , which is the breaking of the bond adjacent to the carbonyl group. youtube.comlibretexts.orglibretexts.org

For this compound (Molecular Weight: 221.25 g/mol ), two primary alpha-cleavage pathways are anticipated: nih.gov

Cleavage of the bond between the carbonyl carbon and the phenyl ring: This would result in the formation of a stable benzoyl cation (m/z 105 ) and a diphenylacetonitrile (B117805) radical. The benzoyl cation is a very common and often abundant fragment for benzoyl-containing compounds.

Cleavage of the bond between the carbonyl carbon and the α-carbon (methine carbon): This cleavage would lead to the formation of a diphenylacetonitrile cation (m/z 192 ) and a benzoyl radical.

Further fragmentation of the diphenylacetonitrile cation could occur through the loss of a hydrogen cyanide (HCN) molecule (27 Da) to produce an ion at m/z 165, corresponding to the fluorenyl cation, a highly stable aromatic system.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₁₄H₁₀N]⁺ | Diphenylacetonitrile cation | 192 |

| [C₁₃H₉]⁺ | Fluorenyl cation | 165 |

Contemporary Research Significance of 3 Oxo 2,3 Diphenylpropanenitrile As a Versatile Synthetic Platform

In modern organic synthesis, 3-Oxo-2,3-diphenylpropanenitrile has emerged as a powerful and adaptable building block, particularly in the construction of diverse heterocyclic scaffolds which are of significant interest in medicinal chemistry and materials science. organic-chemistry.org

Its ability to participate in multicomponent reactions (MCRs) has further cemented its importance. nih.gov MCRs, where multiple starting materials react in a single pot to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its multiple reactive sites, is an ideal substrate for such transformations.

A significant area of application is in the synthesis of various nitrogen-containing heterocycles. For instance, it serves as a key precursor for the synthesis of substituted pyridazines and pyrimidines . The reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) rings, which are important pharmacophores. jpionline.orgnih.govrsc.org Similarly, condensation reactions with amidines or other suitable nitrogen-containing precursors can afford pyrimidine (B1678525) derivatives. nih.govresearchgate.net

Furthermore, its enolate has been effectively utilized in Michael addition reactions. For example, the addition of the enolate of 3-oxo-3-phenylpropanenitrile to conjugated enynones has been shown to produce polyfunctional δ-diketones, which are themselves valuable intermediates for the synthesis of heterocycles like 1,2-diazepines. rug.nlorganic-chemistry.org This highlights the ability of the nitrile group to remain intact during the initial C-C bond formation, allowing for its subsequent manipulation into other functional groups or its participation in cyclization reactions.

The reactivity of this compound also extends to the synthesis of other heterocyclic systems. It has been employed in the preparation of substituted pyrazoles , which are another class of compounds with broad biological activities. These syntheses often involve the reaction of the beta-keto nitrile with hydrazine or its derivatives.

The following table summarizes some of the key applications of this compound in the synthesis of various heterocyclic systems, showcasing its versatility as a synthetic platform.

| Heterocyclic System | Synthetic Approach |

| Pyridazines | Condensation with hydrazine derivatives. jpionline.orgnih.govrsc.org |

| Pyrimidines | Condensation with amidines or related precursors. nih.govresearchgate.net |

| 1,2-Diazepines | Michael addition to enynones followed by cyclization with hydrazine. rug.nlorganic-chemistry.org |

| Pyrazoles | Reaction with hydrazine or substituted hydrazines. |

The continued exploration of the reactivity of this compound promises to unveil new synthetic methodologies and provide access to novel and complex molecular architectures with potential applications in various scientific disciplines.

Strategic Applications of 3 Oxo 2,3 Diphenylpropanenitrile in Complex Organic Synthesis and Building Block Chemistry

Precursors in Natural Product Total Synthesis

The utility of 3-oxo-2,3-diphenylpropanenitrile as a direct precursor in the total synthesis of complex natural products, such as alkaloids, polyketides, and non-ribosomal peptides, is not extensively documented in publicly available scientific literature. While the structural motifs present in this compound are common in synthetic chemistry, its specific application as a starting material or key intermediate in the total synthesis of these particular classes of natural products has not been a major focus of reported research.

Alkaloid Synthesis

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The total synthesis of alkaloids is a significant field of organic chemistry. capes.gov.brnih.gov A comprehensive review of the literature reveals a lack of specific examples where this compound is employed as a key building block in the total synthesis of known alkaloids. General methods for alkaloid synthesis often involve complex, multi-step sequences where the core structures are assembled from simpler, less functionalized precursors. capes.gov.br While the dicarbonyl and nitrile functionalities of this compound could theoretically be manipulated to form nitrogen-containing heterocyclic systems found in some alkaloids, its direct incorporation into a total synthesis strategy has not been reported.

Building Blocks for Diverse Heterocyclic Scaffolds

Despite the limited information on its use in natural product total synthesis, this compound and its structural analogs are valuable building blocks for the synthesis of a wide array of heterocyclic compounds. scribd.com The presence of a β-ketonitrile functionality provides multiple reactive sites that can be exploited in various cyclization reactions to form five- and six-membered heterocyclic rings.

Pyridines and Fused Pyridine (B92270) Systems

The synthesis of substituted pyridines can be achieved through various condensation reactions. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynylketone. organic-chemistry.org While not a direct application of this compound, related β-ketonitriles can be envisioned as precursors to the enamine component.

A more direct approach involves the cyclocondensation of 1,3-dicarbonyl compounds with a nitrogen source. For instance, α,β-unsaturated ketoximes can react with terminal alkynes in a rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration cascade to yield highly substituted pyridines. nih.gov

Furthermore, this compound can serve as a precursor for fused pyridine systems, such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be accomplished by reacting 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine. nih.gov The initial tetrahydropyridine-3-carbonitrile can be prepared from the reaction of an α,β-unsaturated ester with malononitrile (B47326), a structural relative of this compound. nih.gov This suggests a plausible pathway where this compound, through appropriate chemical transformations, could be a precursor to substituted pyridones, which can then be cyclized to form pyridopyrimidines. nih.gov

| Starting Materials | Reaction Type | Product | Reference(s) |

| α,β-Unsaturated ketoxime, Alkenylboronic acid | Cu-catalyzed cross-coupling, Electrocyclization, Oxidation | Highly substituted pyridines | nih.gov |

| Enamine, Ethynylketone | Condensation, Cyclodehydration | 2,3,6-Trisubstituted pyridines | organic-chemistry.org |

| α,β-Unsaturated ketoxime, Terminal alkyne | Rhodium-catalyzed C-H functionalization, Electrocyclization, Dehydration | Highly substituted pyridines | nih.gov |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, Guanidine | Cyclocondensation | 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

Pyrroles, Furans, and Thiophenes

The 1,4-dicarbonyl-like nature of this compound makes it a suitable precursor for the synthesis of five-membered heterocycles such as pyrroles, furans, and thiophenes through Paal-Knorr type reactions. wikipedia.orgyoutube.com

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in By analogy, this compound can react with primary amines to furnish substituted pyrroles. A one-step, three-component reaction between an α-hydroxyketone, an oxoacetonitrile (like 3-oxo-3-phenylpropanenitrile), and a primary amine has been reported to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles under mild conditions. almerja.com This methodology could be extended to this compound to generate a library of substituted pyrroles. almerja.com

Furans: The Paal-Knorr furan (B31954) synthesis utilizes an acid catalyst to cyclize a 1,4-dicarbonyl compound. wikipedia.org Similarly, this compound, as a 1,3-dicarbonyl compound, can be a precursor for furan synthesis. The Feist-Benary furan synthesis, which involves the reaction of a β-dicarbonyl compound with an α-halogenated ketone in the presence of a base, is another relevant method. youtube.com Furthermore, manganese(III) acetate (B1210297) can mediate the radical cyclization of 1,3-dicarbonyl compounds with alkenes to form dihydrofurans. arkat-usa.org

Thiophenes: The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org Given that this compound is a β-ketonitrile, it is an ideal substrate for the Gewald reaction. The reaction of 3-oxopropanenitriles with elemental sulfur and either malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base like triethylamine (B128534) leads to the formation of thiophene (B33073) derivatives. slideshare.netresearchgate.net This reaction is highly versatile and allows for the introduction of various substituents on the thiophene ring. rsc.orgresearchgate.netarkat-usa.org

| Heterocycle | Synthetic Method | Key Reagents | Plausible Product from this compound | Reference(s) |

| Pyrrole | Paal-Knorr Synthesis | Primary amine or ammonia | 2,5-Diphenyl-4-cyanopyrrole derivative | wikipedia.orgorganic-chemistry.orgrgmcet.edu.in |

| Pyrrole | Three-component reaction | α-Hydroxyketone, Primary amine | N-substituted 2,5-diphenyl-4-cyanopyrrole derivative | almerja.com |

| Furan | Paal-Knorr Synthesis | Acid catalyst | 2,5-Diphenyl-3-cyanofuran | wikipedia.org |

| Furan | Feist-Benary Synthesis | α-Haloketone, Base | Substituted furan derivative | youtube.com |

| Thiophene | Gewald Reaction | Elemental sulfur, Base | 2-Amino-4,5-diphenyl-3-cyanothiophene | wikipedia.orgslideshare.netresearchgate.net |

Pyrimidines, Imidazoles, and Triazoles

The versatile reactivity of this compound also extends to the synthesis of nitrogen-containing six- and five-membered heterocycles like pyrimidines, imidazoles, and triazoles.

Pyrimidines: The Pinner pyrimidine (B1678525) synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netchemtube3d.com As a 1,3-dicarbonyl equivalent, this compound can react with various amidines to afford substituted pyrimidines. almerja.com This reaction provides a straightforward route to pyrimidine derivatives with diverse functionalities. cdnsciencepub.comrsc.org

Imidazoles: Imidazoles can be synthesized by reacting a dicarbonyl compound with an aldehyde and ammonia. youtube.combaranlab.org This approach, known as the Radziszewski synthesis, can be adapted for this compound. In this scenario, the dicarbonyl compound would be benzil (B1666583) (formed by oxidative cleavage of the C-C bond between the carbonyl and nitrile groups of the starting material), which would then react with an aldehyde and ammonia to form a substituted imidazole (B134444). Alternatively, modern methods for imidazole synthesis often utilize multicomponent reactions or cycloadditions, where a β-ketonitrile could serve as a key synthon. rsc.orgorganic-chemistry.org

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of an amide with a hydrazide, or the Einhorn-Brunner reaction, which is the condensation of a hydrazine (B178648) with a diacyl-amine. scispace.com More relevant to this compound is the potential to first convert the nitrile group to an amidine or an amidrazone, which are common precursors for 1,2,4-triazoles. nih.gov For instance, amidines can react with hydrazines or other nitrogen-containing reagents to form the triazole ring. isres.orgresearchgate.net The synthesis of 1,2,3-triazoles often involves the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. While not a direct application, the functionalities in this compound could be chemically modified to generate either the azide or alkyne partner for such a reaction.

| Heterocycle | Synthetic Method | Key Reagents | Plausible Product from this compound | Reference(s) |

| Pyrimidine | Pinner Synthesis | Amidine | 2-Substituted-4,5-diphenyl-6-oxopyrimidine | almerja.comslideshare.net |

| Imidazole | Radziszewski Synthesis | Aldehyde, Ammonia (after modification of starting material) | Substituted diphenylimidazole | youtube.combaranlab.org |

| 1,2,4-Triazole | From Amidine/Amidrazone Intermediate | Hydrazine or other N-containing reagents | Substituted diphenyl-1,2,4-triazole | scispace.comnih.govisres.org |

Based on a comprehensive review of available scientific literature, it has been determined that there are no specific documented applications of the compound This compound in the synthesis of spiro- or fused ring systems, chiral amino acid derivatives, or pharmacophore scaffolds as outlined in the requested article structure.

The core reason for this lies in the unique structure of this compound. Unlike related β-ketonitriles that are commonly used as building blocks in organic synthesis, the alpha-carbon (the C2 position) of this specific molecule is disubstituted with two phenyl groups. This means it lacks the acidic proton that is essential for the classical condensation and addition reactions (such as Michael additions or Knoevenagel condensations) required to build the complex cyclic and chiral structures specified. These reactions typically proceed through the formation of a resonance-stabilized carbanion at the alpha-carbon, a step which is not possible for this compound.

Extensive searches for cycloaddition reactions, reactions with bifunctional reagents to form heterocycles, or its use as a precursor for chiral intermediates have not yielded any published research findings. The available literature focuses on related compounds that do possess an active methylene (B1212753) group.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound.

Advanced Mechanistic Elucidation and Computational Investigations of 3 Oxo 2,3 Diphenylpropanenitrile Reactivity

Kinetic and Thermodynamic Parameters of Key Transformations

Reaction Rate Studies and Activation Energies

No specific studies detailing the reaction rates or experimentally determined activation energies for transformations involving 3-Oxo-2,3-diphenylpropanenitrile were identified. While the Arrhenius equation and collision theory provide the theoretical framework for understanding activation energy (Ea), which is the minimum energy required for a reaction to occur, specific values for this compound in various reactions have not been reported. wikipedia.orgyoutube.com The calculation of activation energy typically requires measuring rate constants at different temperatures, a study that has not been published for this specific nitrile. fsu.edu

Equilibrium Constants and Selectivity Control

The equilibrium constant (K) quantifies the ratio of products to reactants at chemical equilibrium, indicating the extent to which a reaction will proceed. libretexts.orgwikipedia.orglibretexts.org There are no available studies that report equilibrium constants for reactions involving this compound. Research on the related compound, 3-oxo-3-phenylpropanenitrile, shows its use in Michael additions, where diastereomeric mixtures are formed, indicating a degree of selectivity. nih.govmdpi.com However, the thermodynamic and kinetic factors governing this selectivity have not been quantitatively determined through equilibrium constant measurements.

Computational Quantum Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand chemical reactivity. Despite the availability of these methods, their specific application to elucidate the mechanistic details of this compound is not found in the current body of scientific literature.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, predict reaction pathways, and calculate the energies of transition states. researchgate.net Such calculations can provide invaluable insights into reaction mechanisms and activation barriers. researchgate.net However, no dedicated DFT studies on the reaction pathways or transition states for reactions of this compound have been published. While DFT has been applied to derivatives of the related benzoylacetonitrile (B15868) researchgate.net and other complex nitriles researchgate.net, the specific subject of this article remains uninvestigated in this context.

Molecular Dynamics Simulations of Solvation and Conformational Effects

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insights into how solvent molecules influence the conformation and reactivity of a solute. frontiersin.orgnih.govnih.gov The solvent can play a crucial role in reaction selectivity by stabilizing certain transition states or reactant conformations. frontiersin.orgaps.org A review of the literature found no MD simulation studies focused on this compound to analyze its conformational dynamics or the influence of different solvents on its reactivity.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govaimspress.com The energies and distributions of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov There is no published research that presents an FMO analysis specifically for this compound. While FMO analysis is a common computational approach for various organic molecules researchgate.netresearchgate.net, it has not been applied to provide a detailed understanding of the reactivity of this particular compound.

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in the literature, the principles of this method can be applied to hypothesize its utility in understanding the compound's reactivity.

For instance, in reactions involving the α-proton of this compound, deuterium (B1214612) labeling could provide significant mechanistic insights. By replacing the α-proton with deuterium, the kinetic isotope effect (KIE) can be measured. A significant primary KIE would suggest that the cleavage of the C-H bond at the α-position is the rate-determining step of the reaction, a common feature in enolate formation under basic conditions.

Furthermore, ¹³C and ¹⁵N labeling of the carbonyl and nitrile groups, respectively, could be employed to track the transformation of these functional groups in more complex reactions, such as cyclizations or rearrangements. The position of the isotopic label in the final product, as determined by mass spectrometry or NMR spectroscopy, would provide definitive evidence for the proposed reaction pathway.

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Labeled Atom | Position of Label | Potential Reaction to Study | Expected Insight |

| ²H (Deuterium) | α-carbon | Base-catalyzed alkylation | Elucidation of the rate-determining step through KIE |

| ¹³C | Carbonyl carbon | Nucleophilic addition | Tracing the fate of the carbonyl group in addition-elimination reactions |

| ¹⁵N | Nitrile nitrogen | Hydrolysis or cyclization | Following the transformation of the nitrile moiety |

| ¹⁸O | Carbonyl oxygen | Acid-catalyzed hydrolysis | Determining the mechanism of oxygen exchange with the solvent |

These examples, while hypothetical for this specific molecule, are based on well-established methodologies in physical organic chemistry and highlight the potential of isotopic labeling to unravel the detailed mechanisms of this compound reactivity.

In Situ Spectroscopic Monitoring of Reaction Intermediates (Focus on mechanistic insights)

The direct observation of reaction intermediates is a primary goal in mechanistic chemistry. In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture, providing a window into the transient species that are formed and consumed during the course of a reaction.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the transformation of functional groups. semanticscholar.orgsapub.org In reactions involving this compound, these techniques can provide real-time data on the disappearance of reactants and the appearance of products by tracking the characteristic vibrational frequencies of the ketone and nitrile groups.

For example, in a reduction reaction of the ketone, the disappearance of the strong C=O stretching band (typically around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would be clearly observable in the FT-IR spectrum. Similarly, the C≡N stretching frequency (around 2200-2260 cm⁻¹) can be monitored to follow reactions at the nitrile group.

In situ Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly well-suited for this purpose, as it allows for the continuous monitoring of the liquid phase of a reaction without the need for sampling. rsc.org This can provide valuable kinetic data and help to identify reaction conditions where the formation of side products is minimized.

Table 2: Characteristic IR and Raman Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Ketone (C=O) | Stretch | 1681 | FT-IR nih.gov |

| Nitrile (C≡N) | Stretch | 2250 | FT-IR nih.gov |

| Phenyl (C=C) | Stretch | 1400-1600 | FT-IR, Raman |

The complementary nature of FT-IR and Raman spectroscopy can be advantageous. While the C=O stretch is strong in the IR, the C≡N stretch can sometimes be weak. In Raman spectroscopy, the C≡N stretch is often a strong and sharp peak, making it an excellent probe for changes at this functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. While standard NMR is used to characterize stable products, specialized in situ NMR techniques can be used to detect and characterize transient intermediates.

For this compound, the formation of an enolate intermediate under basic conditions is a key mechanistic step in many of its reactions. While enolates are often too reactive to be isolated, their presence can be confirmed using in situ NMR. The deprotonation of the α-carbon would lead to a significant change in the chemical shifts of the surrounding nuclei, particularly the remaining protons and the ¹³C nucleus of the α-carbon itself.

In a study on the synthesis of this compound, the following NMR data for the final product was reported:

¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.87 – 7.82 (m, 2H), 6.93 – 6.89 (m, 2H), 4.01 (s, 2H). rsc.org

¹³C NMR (126 MHz, CDCl₃): δ (ppm) 185.45, 161.74, 130.85, 127.75, 120.43, 114.02, 29.03. rsc.org

By running a reaction in an NMR tube and acquiring spectra at regular intervals, it would be possible to observe the disappearance of the reactant signals and the appearance of new signals corresponding to intermediates and products. For example, in a reaction involving the enolate, the sharp singlet at 4.01 ppm in the ¹H NMR spectrum of the starting material would decrease in intensity, while new signals in the vinylic region might appear, characteristic of the C=C bond in the enol form.

Furthermore, advanced NMR techniques such as 2D correlation spectroscopy (COSY, HMQC, HMBC) can be applied in situ to establish the connectivity of these transient species, providing a detailed structural picture of the reaction pathway. While experimentally challenging due to the low concentration and short lifetime of intermediates, such studies provide invaluable mechanistic information that is difficult to obtain by other means.

Emerging Research Directions and Future Prospects for 3 Oxo 2,3 Diphenylpropanenitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The quest for highly selective and efficient methods for the synthesis and functionalization of complex molecules like 3-oxo-2,3-diphenylpropanenitrile is a central theme in modern organic chemistry. The development of novel catalytic systems is at the forefront of this endeavor, with a particular focus on enantioselective organocatalysis and transition metal-catalyzed C-H activation. These approaches offer the promise of accessing chiral derivatives and new structural analogs with high precision and atom economy.

Enantioselective organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a valuable alternative to traditional metal-based catalysts. youtube.comresearchgate.netyoutube.com The use of small organic molecules as catalysts provides a platform for a wide range of transformations under mild reaction conditions. youtube.comyoutube.com For this compound, which possesses a stereogenic center at the C2 position, enantioselective organocatalysis presents a significant opportunity for the synthesis of enantiomerically enriched products. acs.org

The fundamental principle of organocatalysis involves the activation of substrates through the formation of transient, reactive intermediates such as enamines or iminium ions. youtube.comyoutube.com In the context of this compound, a chiral amine catalyst could react with the ketone moiety to form a chiral enamine. This enamine could then undergo a variety of stereocontrolled reactions, such as alkylations or Michael additions, to introduce new substituents at the α-position with high enantioselectivity. The choice of the organocatalyst, often derived from naturally occurring chiral sources like proline, is crucial in dictating the stereochemical outcome of the reaction. youtube.com

While specific examples of enantioselective organocatalytic reactions involving this compound are still emerging, the general principles have been widely demonstrated for a range of dicarbonyl compounds and nitriles. rsc.orgnih.govrsc.org The development of bespoke organocatalysts designed to accommodate the steric and electronic properties of this compound is a promising avenue for future research.

Transition metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. acs.org This strategy offers a more atom- and step-economical approach to the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgsnnu.edu.cn For this compound, with its multiple C-H bonds on the two phenyl rings, transition metal-catalyzed C-H activation opens up a vast chemical space for derivatization.

The general mechanism of transition metal-catalyzed C-H activation often involves the coordination of a metal center to a directing group within the substrate, which then facilitates the cleavage of a nearby C-H bond. snnu.edu.cn While the nitrile or carbonyl group in this compound could potentially act as directing groups, their effectiveness can vary depending on the metal catalyst and reaction conditions. Pincer complexes, which are organometallic compounds featuring a central metal atom held in place by a tridentate ligand, have shown promise in the catalytic conversion of nitriles. rug.nl

Recent advances have seen the application of various transition metals, including palladium, rhodium, and iridium, in the C-H functionalization of a wide array of organic molecules. acs.org These catalysts can mediate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the aromatic rings of this compound. The challenges in this area lie in achieving high regioselectivity, as there are multiple C-H bonds available for activation, and ensuring compatibility with the existing functional groups in the molecule. acs.org

Flow Chemistry and Continuous Processing Methodologies for this compound Syntheses

Flow chemistry, or continuous processing, has garnered significant attention as a modern and efficient method for chemical synthesis. rsc.orgeuropa.eu This technology involves the continuous pumping of reagents through a reactor, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgeuropa.eurhhz.net The synthesis of nitriles, including potentially this compound, is an area where flow chemistry can have a substantial impact. rhhz.netacs.orgnih.gov

The synthesis of nitriles often involves hazardous reagents or exothermic reactions, making the enhanced safety profile of flow chemistry particularly attractive. rsc.orgeuropa.eu By performing reactions in a small, well-controlled reactor volume, the risks associated with handling large quantities of toxic or reactive materials are significantly minimized. europa.eu Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. rhhz.netacs.org

Several methods for the continuous flow synthesis of nitriles have been reported, including the conversion of aldehydes and carboxylic acids. rhhz.netacs.orgnih.govacs.org These protocols often demonstrate high efficiency and broad substrate scope, suggesting their potential applicability to the synthesis of this compound. For instance, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which operates at high temperature and pressure without the need for a catalyst. acs.orgnih.govacs.org The adaptation of such methods for the large-scale and on-demand production of this compound is a promising area for future investigation.

Photochemical and Electrochemical Approaches to this compound Transformations

Photochemical and electrochemical methods represent powerful and sustainable strategies for promoting chemical reactions. acs.org These approaches utilize light or electricity, respectively, to generate reactive intermediates and drive transformations that are often difficult to achieve through conventional thermal methods. acs.orgrsc.org The application of photoredox and electrochemical catalysis to the synthesis and functionalization of nitriles, including this compound, is a rapidly growing area of research. rsc.orgmanchester.ac.uk

Visible-light photoredox catalysis has emerged as a particularly versatile tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgrsc.org This approach typically involves a photocatalyst that, upon absorption of light, can engage in single-electron transfer processes to activate organic substrates. acs.org For this compound, photoredox catalysis could be employed for various transformations, such as the generation of radical intermediates for subsequent C-C or C-heteroatom bond formation. For example, photoredox catalysis has been used to generate nitrile oxides from hydroxyimino acids for the synthesis of isoxazolines and isoxazoles. rsc.org

Electrochemical synthesis offers an alternative means of generating reactive species through controlled oxidation or reduction at an electrode surface. This method can provide a high degree of control over the reaction conditions and often avoids the need for stoichiometric chemical oxidants or reductants, making it an environmentally friendly approach. The integration of biocatalysis with photoredox catalysis is also a promising strategy, where enzymes can be used in tandem with light-driven processes to achieve novel transformations. manchester.ac.uk

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., high pressure, microwave)

The exploration of chemical reactions under non-conventional or "extreme" conditions, such as high pressure and microwave irradiation, can lead to the discovery of novel reactivity patterns and provide access to unique chemical structures. acs.orgnih.gov These techniques can accelerate reaction rates, improve yields, and sometimes lead to products that are not accessible under standard conditions. nih.govclockss.org For a molecule like this compound, the application of high pressure or microwave energy could unlock new synthetic pathways.

High-pressure chemistry can significantly influence the rates and equilibria of chemical reactions by affecting the activation volume and reaction volume. acs.org For instance, the trimerization of nitriles to form 1,3,5-triazines has been shown to be promoted by high pressure. acs.org Applying such conditions to this compound could potentially lead to novel cyclization or polymerization products.

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry due to its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. nih.govclockss.orgresearchgate.net The synthesis of various heterocyclic compounds and other organic molecules has been successfully achieved using microwave irradiation. nih.govclockss.org The application of microwave energy to reactions involving this compound, such as condensations or multicomponent reactions, could lead to more efficient and rapid access to a diverse range of derivatives. mdpi.comnih.gov

Sustainable and Green Chemical Syntheses Involving this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. uniroma1.itcarlroth.com For the synthesis and derivatization of this compound, the adoption of green and sustainable practices is crucial for minimizing environmental impact and ensuring the long-term viability of its applications.